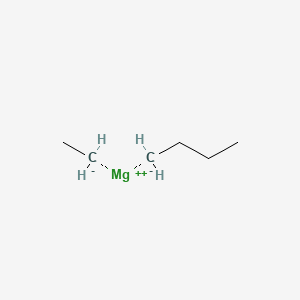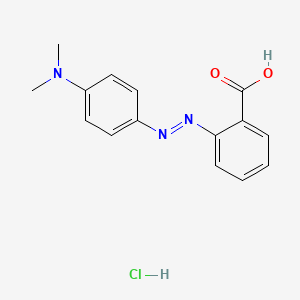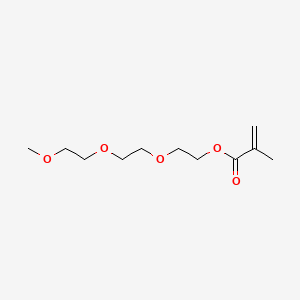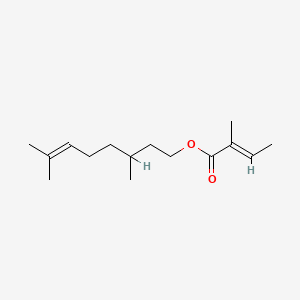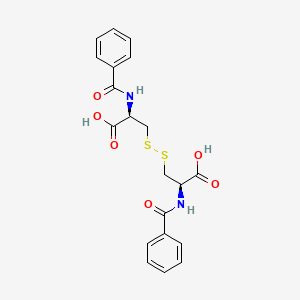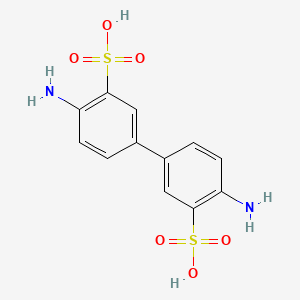
4,4'-Diaminobiphenyl-3,3'-disulfonic acid
概要
説明
4,4’-Diaminobiphenyl-3,3’-disulfonic acid, also known as 4,4’-Diamino-3,3’-biphenyldisulfonic acid, is a chemical compound with the molecular formula C12H12N2O6S2 . It has an average mass of 344.363 Da and a monoisotopic mass of 344.013672 Da . It is virtually insoluble in alcohol and ether, and very slightly soluble in boiling water .
Synthesis Analysis
The synthesis of 4,4’-Diaminobiphenyl-3,3’-disulfonic acid involves reacting one part of benzidine sulfate with two parts of sulfuric acid monohydrate at 210 ℃ . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 4,4’-Diaminobiphenyl-3,3’-disulfonic acid consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . The structure of the synthesized compounds can be characterized by spectroscopic techniques such as IR, UV, elemental analysis, and proton NMR Spectroscopy .Physical And Chemical Properties Analysis
4,4’-Diaminobiphenyl-3,3’-disulfonic acid has a density of 1.681 g/cm3 . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 178 Å2, and it has a molar refractivity of 79.4±0.4 cm3 .科学的研究の応用
Novel Materials and Membrane Development
Fuel Cell Applications : Sulfonated polyimides derived from 4,4'-Diaminobiphenyl-3,3'-disulfonic acid demonstrate improved water stability and high proton conductivity, making them suitable for fuel cell membranes (Fang et al., 2002).
Improved Membrane Properties : These materials offer better solubility, thermal stability, and lower methanol permeability compared to other materials, which is advantageous for direct methanol fuel cell applications (Zhai et al., 2007).
Water Sorption and Proton Conduction : Research shows that these sulfonated polyimides exhibit significant water sorption, proton conduction, and methanol permeation properties, essential for effective fuel cell operation (Lee et al., 2006).
Dye Synthesis : These compounds have been used in synthesizing disazo direct dyes, demonstrating a relationship between structure and color, dyeing, and fastness properties of these dyes (Chao & Yang, 1995).
Proton Exchange Membranes : They have been utilized in the preparation of aromatic polymer proton exchange membranes, which show good performance and can be used in new energy fields like electric vehicles and portable power equipment (Gao et al., 2020).
Polymer Electrolyte Membrane Fuel Cells : Sulfonated polyimides with benzimidazole groups synthesized from these compounds show improved hydrolytic stability and high proton conductivity, suitable for use in polymer electrolyte membrane fuel cells (Li et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOOPQRTBEFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187332 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diaminobiphenyl-3,3'-disulfonic acid | |
CAS RN |
3365-90-0 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

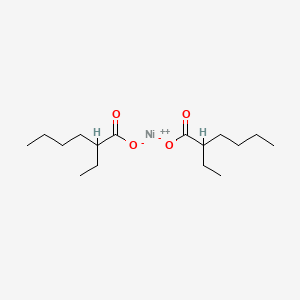
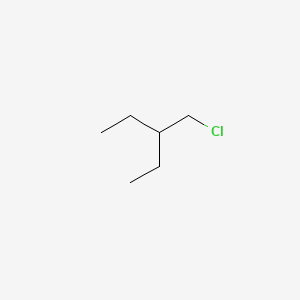
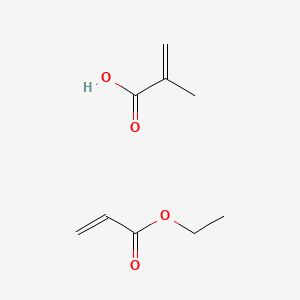
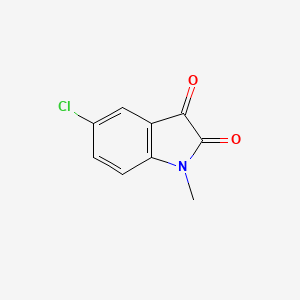
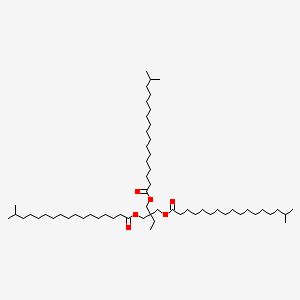
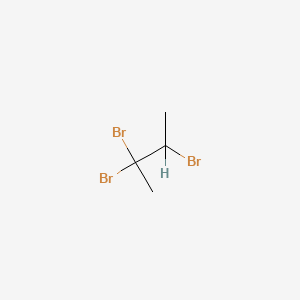
![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)
